Product packaging for Hydroxymethyldeoxyuridine triphosphate(Cat. No.:CAS No. 14167-70-5)

Hydroxymethyldeoxyuridine triphosphate

Cat. No.: B076920
CAS No.: 14167-70-5
M. Wt: 498.17 g/mol
InChI Key: RLHFVRMIEVOHOR-XLPZGREQSA-N
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Description

Hydroxymethyldeoxyuridine triphosphate (HM-dUTP) is a modified nucleotide analog of paramount importance in molecular biology and biochemical research. Its core value lies in its ability to act as a substrate for various DNA polymerases, enabling the site-specific incorporation of a hydroxymethyl group into DNA strands. This incorporation is a critical tool for studying DNA structure and function, facilitating in vitro mutagenesis studies to investigate gene function and protein-DNA interactions. A primary application of HM-dUTP is in the preparation of non-radioactive labeled DNA probes for techniques such as Southern and Northern blotting, where it can be used to introduce haptens for highly sensitive detection. Furthermore, it serves as a crucial reagent in research focused on base excision repair (BER) pathways and the biochemical characterization of viral polymerases, particularly those of poxviruses and baculoviruses, which natively utilize hydroxymethylated nucleotides. By mimicking natural nucleotide modifications, HM-dUTP provides researchers with a powerful means to explore epigenetic-like modifications in DNA, probe enzyme specificity, and develop advanced diagnostic assays, making it an indispensable tool for advancing genomic science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N2O15P3 B076920 Hydroxymethyldeoxyuridine triphosphate CAS No. 14167-70-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14167-70-5

Molecular Formula

C10H17N2O15P3

Molecular Weight

498.17 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N2O15P3/c13-3-5-2-12(10(16)11-9(5)15)8-1-6(14)7(25-8)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,6-8,13-14H,1,3-4H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t6-,7+,8+/m0/s1

InChI Key

RLHFVRMIEVOHOR-XLPZGREQSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Other CAS No.

14167-70-5

Synonyms

5-hydroxymethyl-2'-deoxyuridine 5'-triphosphate
hmdUTP
hydroxymethyldeoxyuridine triphosphate

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Hydroxymethyldeoxyuridine Triphosphate

Precursor Metabolism and Initial Enzymatic Conversions to HmdUMP

The initial formation of HmdUMP can occur through several distinct enzymatic routes, highlighting the diverse metabolic contexts in which this modified nucleotide is synthesized.

One major pathway involves the enzymatic modification of other deoxynucleotide monophosphates. In some biological systems, HmdUMP is generated from the action of ten-eleven translocation (TET) thymidine (B127349) dioxygenases. nih.gov These enzymes are iron(II) and 2-oxoglutarate-dependent dioxygenases that can oxidize the methyl group of thymidine monophosphate (dTMP) to a hydroxymethyl group, directly forming HmdUMP.

Another significant route for HmdUMP synthesis begins with the generation of 5-hydroxymethyl-2'-deoxycytidine monophosphate (hmdCMP). DNA repair mechanisms can produce hmdCMP, which is then acted upon by deoxycytidine monophosphate (dCMP) deaminase (DCTD). nih.gov This enzyme catalyzes the deamination of the cytosine base in hmdCMP, converting it to the uracil (B121893) derivative, thus forming HmdUMP. nih.gov This pathway links DNA repair and epigenetic modification pathways to the pyrimidine nucleotide pool.

A third pathway, often utilized in laboratory and biotechnological applications for the synthesis of HmdUMP, involves the direct phosphorylation of the nucleoside 5-hydroxymethyl-2'-deoxyuridine (B45661) (hmdU). The enzyme Anopheles gambiae deoxynucleoside kinase (AgdNK) has demonstrated broad substrate activity and can efficiently catalyze the transfer of a phosphate (B84403) group from ATP to the 5' position of hmdU to produce HmdUMP. nih.gov This enzymatic approach is particularly useful as chemical phosphorylation of hmdU can be challenging due to the presence of multiple hydroxyl groups, leading to non-specific reactions and low yields. nih.gov

Below is a table summarizing the primary enzymatic pathways for HmdUMP biosynthesis.

Phosphorylation Cascades Leading to HmdUTP Formation

Once HmdUMP is synthesized, it must undergo two sequential phosphorylation steps to become the biologically active triphosphate form, HmdUTP. This process is carried out by nucleotide kinases, which are essential enzymes in maintaining the cellular pool of nucleotide triphosphates required for DNA synthesis and other metabolic functions. The phosphorylation cascade proceeds from HmdUMP to 5-hydroxymethyl-2'-deoxyuridine-5'-diphosphate (HmdUDP), and finally to HmdUTP.

The conversion of HmdUMP to HmdUTP is catalyzed by two types of nucleotide kinases. The first step, the phosphorylation of HmdUMP to HmdUDP, is carried out by a nucleoside monophosphate kinase (NMPK). In bacteriophage-infected systems, enzymes such as T4 dNMP kinase are known to phosphorylate 5-hydroxymethyl-dCMP, and it is likely that similar kinases act on HmdUMP. Cellular thymidylate kinase (TMPK) is another candidate enzyme for this reaction, given its role in phosphorylating dTMP, a structurally similar molecule.

The second phosphorylation step, converting HmdUDP to HmdUTP, is catalyzed by a nucleoside diphosphate kinase (NDPK). NDPKs are generally non-specific in terms of the base of the nucleotide and catalyze the transfer of the terminal phosphate group from a nucleoside triphosphate (usually ATP) to a nucleoside diphosphate.

The sequential phosphorylation can be summarized as follows:

HmdUMP + ATP ⇌ HmdUDP + ADP (catalyzed by a nucleoside monophosphate kinase)

HmdUDP + ATP ⇌ HmdUTP + ADP (catalyzed by a nucleoside diphosphate kinase)

Both chemical and enzymatic methods can be employed for the synthesis of HmdUTP, each with distinct advantages and disadvantages.

Enzymatic Synthesis: Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods. This approach leverages the high selectivity of enzymes to catalyze the desired phosphorylation reactions under mild, aqueous conditions. A typical enzymatic synthesis of HmdUTP would involve a cascade of reactions starting from hmdU. First, a deoxynucleoside kinase, such as AgdNK, phosphorylates hmdU to HmdUMP. Subsequently, a nucleoside monophosphate kinase and a nucleoside diphosphate kinase are used to sequentially phosphorylate HmdUMP to HmdUTP, with ATP often serving as the phosphate donor. Enzymatic synthesis avoids the need for protecting groups and the use of harsh chemicals, generally leading to higher yields and purity of the final product.

The following table provides a comparison of the two synthesis routes.

Interplay with Canonical Deoxynucleotide Triphosphate (dNTP) Pool Homeostasis

The introduction of a non-canonical dNTP such as HmdUTP into the cellular environment can significantly impact the carefully maintained balance of the canonical dNTP pool (dATP, dGTP, dCTP, and dTTP). nih.gov The homeostasis of dNTP pools is crucial for the fidelity of DNA replication and repair. nih.gov Alterations in the concentrations of any dNTP can lead to increased mutation rates and genomic instability. The synthesis and presence of HmdUTP can interfere with this balance, particularly with the pyrimidine nucleotides dCTP and dTTP, due to shared biosynthetic enzymes and regulatory mechanisms.

The biosynthesis of HmdUTP is closely linked to the metabolic pathways of dTTP, and as such, can modulate the cellular dTTP pool through several mechanisms.

One key point of interaction is at the level of the precursors. The synthesis of both HmdUTP and dTTP can draw from the same pool of dUMP. In the canonical pathway, dUMP is methylated by thymidylate synthase to produce dTMP, the direct precursor to dTTP. In HmdUTP synthesizing systems, dUMP can be hydroxymethylated to form HmdUMP. Competition for the common precursor dUMP between thymidylate synthase and the enzyme responsible for dUMP hydroxymethylation can lead to a decrease in the rate of dTMP synthesis, and consequently, a reduction in the cellular dTTP pool.

Furthermore, the enzymes involved in the phosphorylation of HmdUMP and HmdUDP may also recognize dTMP and dTDP as substrates. Competition for these kinases could also affect the rate of dTTP synthesis. For instance, if the nucleoside monophosphate kinase that phosphorylates HmdUMP also has an affinity for dTMP, an increase in the concentration of HmdUMP could competitively inhibit the phosphorylation of dTMP, thereby lowering the dTTP pool.

Allosteric regulation is a primary mechanism for controlling the activity of enzymes in nucleotide metabolism. For example, dCMP deaminase, which can convert hmdCMP to HmdUMP, is allosterically activated by dCTP and inhibited by dTTP. nih.gov This feedback mechanism ensures that the production of uracil-containing deoxynucleotides is coordinated with the cellular levels of other pyrimidine deoxynucleotides. It is plausible that the enzymes specific to the HmdUTP pathway are also regulated by the end-products of the pathway (HmdUTP itself) or by other canonical dNTPs.

Transcriptional regulation of the genes encoding these enzymes may also play a role. The expression of many genes involved in dNTP synthesis is cell cycle-regulated, with peak expression during the S phase when DNA replication occurs. If the synthesis of HmdUTP is required at specific times, the expression of the corresponding biosynthetic enzymes would likely be under tight transcriptional control.

Integration of Hydroxymethyldeoxyuridine into Nucleic Acids

Substrate Specificity and Incorporation Dynamics of HmdUTP into DNA

The ability of DNA polymerases to utilize HmdUTP as a substrate is fundamental to its biological relevance. Studies have shown that HmdUTP can be a surprisingly good substrate for a variety of DNA polymerases. Research involving nine different DNA polymerases demonstrated that modified pyrimidine dNTPs, including HmdUTP, are readily incorporated into DNA, even in the presence of their canonical counterparts nih.gov. This suggests that the cellular machinery for DNA synthesis can accommodate this modified nucleotide.

However, the efficiency of incorporation can vary depending on the specific DNA polymerase and the reaction conditions. For instance, a study on the kinetics of nucleotide incorporation opposite oxidized thymine (B56734) bases, including 5-hydroxymethyluracil, by eukaryotic DNA polymerases α and γ, revealed that these enzymes predominantly incorporated dATP opposite the HmdU lesion scispace.com. This indicates a preference for correct base pairing even with the modified template base.

Further research has highlighted that the kinetics of incorporating modified uracil (B121893) derivatives can differ significantly from that of dTTP. For example, the incorporation of dUTP is known to be considerably slower than that of dTTP under similar conditions nih.gov. While specific kinetic parameters (Km and kcat) for HmdUTP are not extensively documented across a wide range of polymerases, the available data suggest that the hydroxymethyl group at the 5-position of the uracil base does not present a major obstacle for many DNA polymerases. In some cases, modified nucleotides can even be better substrates than their natural counterparts. For example, 5-methyl-dCTP has been shown to be a more efficient substrate for most polymerases than natural dCTP nih.gov.

The following table summarizes the substrate efficiency of various modified pyrimidine dNTPs, including HmdUTP, with different DNA polymerases in competitive incorporation assays.

Table 1: Comparative Incorporation Efficiency of Modified Pyrimidine dNTPs

DNA PolymeraseHmdUTP Incorporation Efficiency (relative to dTTP)5-Methyl-dCTP Incorporation Efficiency (relative to dCTP)
Polymerase 1GoodVery Good
Polymerase 2ModerateExcellent
Polymerase 3GoodGood
SPO1 DNA PolymeraseNot the best substrateN/A
This table is based on findings that HmdUTP is a good substrate for several DNA polymerases, and 5-methyl-dCTP can be a better substrate than dCTP nih.gov. The specific efficiencies are generalized due to the lack of precise quantitative data in the search results.

Mechanisms of HmdUTP Assimilation by DNA Polymerases

The assimilation of HmdUTP into a growing DNA strand is governed by the intricate mechanisms of DNA polymerase fidelity and processivity. These enzymes have evolved to ensure the accurate replication of the genetic code, and the presence of a modified nucleotide like HmdUTP can test these quality control measures.

DNA Polymerase Fidelity and Processivity with HmdUTP

DNA polymerase fidelity refers to the enzyme's ability to discriminate between correct and incorrect nucleotides during synthesis nih.govpatsnap.com. The incorporation of HmdUTP opposite an adenine in the template strand is the "correct" insertion from a Watson-Crick base-pairing perspective. Studies have shown that eukaryotic DNA polymerases α and γ exclusively incorporate dATP opposite a template 5-hydroxymethyluracil, indicating high fidelity in this context scispace.com.

The fidelity of DNA polymerases is a multi-step process that includes initial nucleotide selection and, in many cases, a proofreading mechanism involving a 3' to 5' exonuclease activity patsnap.com. While specific studies on the proofreading of HmdU-containing nascent strands are limited, the general principles of proofreading would apply. If HmdUTP were to be misincorporated opposite a base other than adenine, the resulting distortion in the DNA duplex might trigger the exonuclease activity of high-fidelity polymerases, leading to the removal of the incorrect nucleotide.

Comparative Analysis of HmdUTP and Canonical dNTP Incorporation

A direct comparative analysis of the incorporation kinetics of HmdUTP versus canonical dNTPs is essential for understanding its biological impact. While comprehensive kinetic data (Km and kcat) for HmdUTP are scarce, competitive incorporation experiments provide valuable insights.

As mentioned earlier, HmdUTP has been shown to be a good substrate for several DNA polymerases, even when competing with natural dNTPs nih.gov. This implies that the active site of these polymerases can accommodate the hydroxymethyl group without a significant loss of binding affinity or catalytic efficiency.

The structural similarity between thymine and 5-hydroxymethyluracil, with the key difference being the substitution of a methyl group with a hydroxymethyl group, likely contributes to the acceptance of HmdUTP by DNA polymerases. The induced-fit model of DNA polymerase action suggests that the enzyme undergoes a conformational change upon binding the correct dNTP, creating a precisely shaped active site for catalysis nih.govpatsnap.com. The fact that HmdUTP is efficiently incorporated suggests that it can induce this productive conformational change in a manner similar to dTTP.

Structural Implications of HmdU Integration within the DNA Duplex

The introduction of HmdU into the DNA double helix can have significant consequences for its local structure and its interactions with other molecules, particularly DNA-binding proteins.

Influence on DNA Conformation and Local Structural Properties

The replacement of thymine with 5-hydroxymethyluracil introduces a polar hydroxymethyl group into the major groove of the DNA. This modification has been shown to alter the physical properties of the DNA duplex. Molecular dynamics simulations and nanopore translocation experiments have revealed that the presence of HmdU increases the flexibility and hydrophilicity of double-stranded DNA nih.govresearchgate.net.

This increased flexibility may have implications for various cellular processes that rely on the mechanical properties of DNA, such as DNA packaging, bending, and looping. The enhanced hydrophilicity could also influence the hydration spine of the DNA and its interactions with the surrounding aqueous environment. It has been suggested that the increased flexibility of HmdU-containing DNA might play a role in mitigating the supercoiling stress that can arise during transcription biorxiv.org.

Alterations in Nucleic Acid-Binding Protein Interactions due to HmdU Presence

The chemical information displayed in the major groove of DNA is a primary recognition determinant for many DNA-binding proteins, including transcription factors and repair enzymes. The substitution of a methyl group with a hydroxymethyl group in this groove can therefore be expected to alter these interactions.

Indeed, it has been demonstrated that the presence of HmdU in DNA can perturb DNA-protein interactions and affect the binding of transcription factors in vitro nih.gov. The introduction of a hydroxyl group can create new hydrogen bonding opportunities or cause steric clashes, thereby either enhancing or diminishing the binding affinity of specific proteins.

For example, the mammalian thymine DNA glycosylase (TDG) is a key enzyme in the base excision repair pathway and is responsible for recognizing and excising mismatched bases, including 5-hydroxymethyluracil when it is paired with guanine (a common result of the deamination of 5-hydroxymethylcytosine) nih.gov. The ability of TDG to specifically recognize HmdU underscores the principle that modifications in the DNA base can serve as signals for cellular machinery.

The following table lists the chemical compounds mentioned in this article.

Hydroxymethyldeoxyuridine Triphosphate in Dna Replication and Repair Mechanisms

HmdUTP as an Atypical Substrate in DNA Replication

Hydroxymethyldeoxyuridine triphosphate (HmdUTP) is considered an atypical deoxynucleoside triphosphate (dNTP) in the context of DNA replication. While the canonical DNA polymerases primarily utilize the four standard dNTPs (dATP, dCTP, dGTP, and dTTP), under certain conditions, HmdUTP can be incorporated into the nascent DNA strand. This incorporation is of particular interest in virology and in understanding the cellular response to DNA damage.

Specificity of HmdUTP Incorporation During Viral DNA Synthesis

Certain bacteriophages have genomes where thymine (B56734) is partially or completely replaced by a modified base, such as 5-hydroxymethyluracil (HmdU). These viruses have evolved mechanisms to ensure the specific incorporation of the modified nucleotide during the replication of their own DNA, while simultaneously preventing its incorporation into the host DNA. This specificity is often achieved through the action of virus-encoded enzymes that either synthesize the modified nucleotide or degrade the corresponding standard nucleotide. For instance, some viruses encode a dUTPase that is highly specific for dUTP, thereby preventing its incorporation and favoring the use of the modified triphosphate. The viral DNA polymerase itself may also exhibit a preference for the modified nucleotide triphosphate, further ensuring the fidelity of viral genome replication.

Impact on Replication Fork Dynamics and Progression

The presence of modified nucleotides like HmdU in the DNA template or the misincorporation of HmdUTP can impact the dynamics and progression of the replication fork. The incorporation of 5-hydroxymethyluracil (5hmU), the nucleobase of HmdUTP, into the genome can lead to replication fork instability. This instability can manifest as stalled or collapsed replication forks. Stalled replication forks are replication machineries that have paused due to encountering a block on the DNA template, while collapsed forks are those that have disassembled. The presence of 5hmU in the DNA can trigger the base excision repair (BER) pathway, and if this repair process is initiated in close proximity to an advancing replication fork, it can lead to the formation of single-strand breaks. These breaks can be converted into double-strand breaks upon encounter with the replication machinery, leading to fork collapse and potentially genomic instability. Studies have shown that in cells deficient in key BER proteins, the presence of 5hmU leads to increased replication fork stalling. mdpi.com This suggests that the processing of this modified base is crucial for maintaining normal replication fork progression.

HmdU as a Modified Base in DNA Damage and Repair Responses

Beyond its role in viral genomes, 5-hydroxymethyluracil (HmdU) is also recognized as a form of DNA damage in most organisms. It can arise from the oxidative modification of thymine and is targeted by cellular DNA repair mechanisms to maintain genome integrity.

Formation of HmdU from Oxidative Modifications of Thymine

Reactive oxygen species (ROS), which are byproducts of normal cellular metabolism and can also be induced by environmental factors like ionizing radiation, can cause oxidative damage to DNA. mdpi.com One of the common products of this oxidative damage is the modification of the methyl group of thymine, leading to the formation of 5-hydroxymethyluracil. This conversion represents a significant type of DNA lesion that, if not repaired, can have mutagenic consequences.

Enzymatic Recognition and Excision of HmdU by DNA Glycosylases

Cells possess a specialized class of enzymes called DNA glycosylases that are responsible for recognizing and removing damaged or modified bases from the DNA. This process initiates the base excision repair (BER) pathway. Several DNA glycosylases have been identified that can recognize and excise HmdU from the DNA backbone. These enzymes cleave the N-glycosidic bond between the modified base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. This AP site is then further processed by other enzymes in the BER pathway to restore the correct DNA sequence. The existence of multiple glycosylases with activity towards HmdU underscores the importance of removing this lesion to prevent potential mutations.

Assessment of HmdU-Induced Mutagenesis in Model Systems

The mutagenic potential of HmdU has been investigated in various model systems, including bacteria and mammalian cells. Studies using the Ames test, a widely used assay to assess the mutagenic potential of chemical compounds, have demonstrated that 5-hydroxymethyldeoxyuridine (HMUdR) is mutagenic in Salmonella typhimurium strain TA100 in a dose-dependent manner. nih.gov This strain is designed to detect base-pair substitutions. The mutagenicity was observed without the need for metabolic activation, indicating that HMUdR itself or its cellular metabolites are directly mutagenic. nih.gov

In mammalian cells, the incorporation of HmdU into DNA has also been shown to be mutagenic. The mutagenic effect is thought to arise from the mispairing of HmdU with guanine during DNA replication, leading to T:A to C:G transitions. The efficiency of repair and the fidelity of the DNA polymerases involved in bypassing the lesion play a crucial role in determining the ultimate mutation frequency.

Mutagenic Activity of 5-hydroxymethyldeoxyuridine (HMUdR) in Salmonella typhimurium TA100

Concentration of HMUdR (µ g/plate )Number of Revertant Colonies
0 (Control)120
10150
50250
100400
250750
5001200

This table presents hypothetical data based on the described dose-dependent mutagenic effect of HMUdR in Salmonella typhimurium TA100 for illustrative purposes.

Genomic Distribution and Epigenetic Significance of Hydroxymethyldeoxyuridine

Genome-Wide Mapping Methodologies for Identifying HmdU-Enriched Regions

The exploration of the genomic distribution of hydroxymethyldeoxyuridine (HmdU), also known as 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-hmdU), has been propelled by the development of innovative mapping techniques. While the study of HmdU as an epigenetic mark is a burgeoning field, several methods have been adapted and developed to identify regions enriched with this modification.

One promising approach involves the selective glucosylation of the hydroxyl group of HmdU. This method utilizes the enzyme β-glucosyltransferase (β-GT), originally identified for its role in synthesizing base J in trypanosomes. zymoresearch.comoup.com By attaching a glucose moiety to HmdU, the DNA can then be specifically recognized and immunoprecipitated using antibodies that target the glucosyl-HmdU structure. This technique, analogous to methylated DNA immunoprecipitation (MeDIP), allows for the enrichment of HmdU-containing DNA fragments, which can then be identified through high-throughput sequencing. nih.gov

Another innovative strategy employs an enzyme-mediated bioorthogonal labeling method. This technique utilizes a specific 5hmU DNA kinase (5hmUDK) to selectively transfer a modified phosphate (B84403) group, containing a bioorthogonal handle like an azide (B81097) or alkyne group, to the hydroxyl group of HmdU. rsc.orgrsc.orgnih.gov This chemical tag then allows for the covalent attachment of a biotin (B1667282) molecule via click chemistry. The biotinylated DNA fragments can subsequently be captured using streptavidin-coated beads and sequenced, providing a genome-wide map of HmdU distribution. rsc.orgrsc.org

These methodologies, while still evolving, are crucial for elucidating the precise locations of HmdU within the genome, a critical step towards understanding its functional significance.

Functional Roles of HmdU as a Genomic Modification

The identification of HmdU in mammalian DNA has opened up new avenues of investigation into its potential functional roles as an epigenetic regulator. While research is ongoing, initial findings suggest its involvement in gene expression and the modulation of chromatin architecture.

Proposed Involvement in Gene Expression and Transcriptional Regulation

The dynamic nature of HmdU levels, particularly during the differentiation of mouse embryonic stem cells, suggests a potential role in the regulation of gene expression. rsc.org The enzymatic generation of HmdU from thymine (B56734) by Ten-eleven translocation (TET) enzymes, which are known key epigenetic regulators, further supports this hypothesis. oup.comrsc.orgnih.gov

While direct, large-scale correlations between HmdU presence and gene transcription levels in mammals are still under investigation, studies on the related modification 5-hydroxymethylcytosine (B124674) (5hmC) provide a framework for potential mechanisms. For instance, 5hmC is often found in the bodies of actively transcribed genes and at enhancers, where it is associated with increased gene expression. nih.govnih.gov It is plausible that HmdU may exert similar or distinct regulatory effects on transcription, potentially by influencing the binding of transcription factors or other regulatory proteins to DNA.

Contribution to Chromatin Structure and Dynamics

Epigenetic modifications play a fundamental role in shaping chromatin structure, thereby controlling the accessibility of DNA to the transcriptional machinery. nih.gov The presence of a hydroxyl group on the uracil (B121893) base in HmdU could alter the local DNA structure and its interactions with histone proteins and other chromatin-associated factors.

Again, drawing parallels with 5hmC, which is associated with a more open and transcriptionally permissive chromatin state, it is hypothesized that HmdU may also contribute to the modulation of chromatin architecture. nih.gov The interplay between HmdU and histone modifications, such as methylation and acetylation, is an active area of research. Understanding how HmdU influences the intricate packaging of DNA within the nucleus will be key to deciphering its full impact on genome function.

Interconnections with Other Epigenetic Marks

The epigenetic landscape is a complex network of interdependent modifications. The significance of HmdU is therefore best understood in the context of its relationships with other epigenetic players, particularly the well-established 5-hydroxymethylcytosine (5hmC) pathway and the proteins that recognize and interpret these modifications.

Relationship between HmdU and 5-Hydroxymethylcytosine (5hmC) Pathways

A significant link between HmdU and 5hmC lies in their common enzymatic origin. Both modifications are generated by the TET family of dioxygenases. rsc.orgnih.govnih.gov TET enzymes are well-known for their role in oxidizing 5-methylcytosine (B146107) (5mC) to 5hmC, a crucial step in DNA demethylation. nih.gov The discovery that TET enzymes can also oxidize thymine to produce HmdU suggests a potential interplay or competition between these two pathways. nih.gov

The relative substrate preference of TET enzymes for 5mC versus thymine is an area of ongoing investigation and may vary depending on the specific TET enzyme, cellular context, and genomic location. researchgate.net Furthermore, 5hmC can be deaminated to form 5-hydroxymethyluracil, creating a direct link between the cytosine and uracil modification pathways. nih.gov This interconnection highlights the dynamic nature of the epigenome and the potential for crosstalk between different modification pathways.

Interaction with J-Binding Protein (JBP) Family Proteins and TET Homologs

In kinetoplastids such as Trypanosoma, the biosynthesis of the unique base J (β-D-glucosyl-hydroxymethyluracil) begins with the conversion of thymine to HmdU, a reaction catalyzed by J-binding proteins 1 and 2 (JBP1 and JBP2). abcam.com These proteins are considered homologs of the mammalian TET enzymes, sharing a conserved dioxygenase domain. abcam.com

An exploration of the enzymatic interactions involving 5-hydroxymethyl-2'-deoxyuridine triphosphate (HmdUTP) reveals a complex landscape of molecular recognition and catalytic activity. This modified nucleotide, differing from deoxyuridine triphosphate (dUTP) by the addition of a hydroxymethyl group at the C5 position of the uracil base, is subject to distinct processing by various enzymes central to DNA metabolism. The study of its kinetics provides fundamental insights into the substrate specificity and mechanistic details of DNA polymerases and nucleotide-hydrolyzing enzymes.

Advanced Research Methodologies Utilizing Hydroxymethyldeoxyuridine Triphosphate

Molecular Probes and Labeling Strategies for Nucleic Acid Research

The ability to tag and trace nucleic acids is fundamental to understanding their function, localization, and dynamics within a cell. dHMUTP provides a versatile platform for the creation of molecular probes and the development of innovative labeling strategies.

Isotopic Labeling Applications (e.g., 13C, 15N, radioactive isotopes) for Metabolic Tracing

Isotopic labeling is a powerful technique used to track the metabolic fate of molecules within biological systems. springernature.com By replacing atoms in a precursor molecule with their heavier, stable isotopes (such as ¹³C or ¹⁵N) or radioactive isotopes (like ³H or ¹⁴C), researchers can follow the incorporation of these labeled atoms into downstream products, thereby elucidating metabolic pathways. springernature.comfrontiersin.orgwikipedia.org

In the context of nucleotide metabolism, stable isotope-labeled precursors like ¹³C-glucose or ¹⁵N-amino acids are supplied to cells, and their incorporation into the building blocks of DNA and RNA, including dHMUTP, can be monitored using mass spectrometry or nuclear magnetic resonance (NMR). scispace.comcd-genomics.comsemanticscholar.org This approach, known as stable isotope-resolved metabolomics (SIRM), allows for the detailed mapping of de novo nucleotide synthesis pathways and their dysregulation in various disease states. cd-genomics.com

While the direct synthesis and application of isotopically labeled dHMUTP is a specialized process, studies have shown that its nucleoside precursor, 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-hmdU), is readily taken up by cells, converted to its triphosphate form (dHMUTP), and incorporated into DNA during replication. nih.gov Therefore, administering a labeled version of 5-hmdU would enable precise tracing of its phosphorylation, incorporation into the genome, and subsequent metabolic turnover. This provides a clear avenue for investigating the dynamics of DNA synthesis and repair pathways involving this modified base.

Isotope TypeCommon PrecursorsDetection MethodApplication in Nucleotide Tracing
Stable Isotopes ¹³C-Glucose, ¹⁵N-GlutamineMass Spectrometry, NMRTracing carbon and nitrogen backbones into the purine and pyrimidine rings of nucleotides like dHMUTP.
Radioactive Isotopes ³H-Thymidine, ¹⁴C-AdenineScintillation Counting, AutoradiographyQuantifying the rate of DNA synthesis and repair by measuring the incorporation of radiolabeled nucleotides.

DNA Labeling and Detection Techniques Employing HmdUTP

Non-radioactive labeling methods are widely used for the detection of specific DNA sequences in techniques such as Southern blotting, fluorescence in situ hybridization (FISH), and colony hybridizations. idtdna.comdavidson.edu These methods typically involve incorporating a nucleotide that has been modified with a hapten (e.g., digoxigenin [DIG], biotin) or a fluorophore. embopress.orgnih.gov

The hydroxymethyl group on dHMUTP serves as a unique chemical handle for attaching such labels. This functional group can be modified to link to reporter molecules without significantly disrupting the nucleotide's ability to be incorporated into DNA by polymerases. For instance, dHMUTP analogs can be synthesized where biotin (B1667282) or a fluorescent dye is tethered to the hydroxymethyl group. During enzymatic reactions like PCR, nick translation, or random priming, these labeled dHMUTP analogs are incorporated into newly synthesized DNA probes. embopress.org

Once the labeled probe is hybridized to its target sequence, it can be detected with high sensitivity. Biotin-labeled probes are typically detected using streptavidin conjugated to an enzyme like alkaline phosphatase (AP) or horseradish peroxidase (HRP), which then generates a colorimetric or chemiluminescent signal. davidson.edunih.gov Similarly, DIG-labeled probes are detected with anti-DIG antibodies conjugated to a reporter system. idtdna.comnih.gov This use of dHMUTP-based probes provides a safe and robust alternative to radioactive labeling for a wide array of molecular biology applications.

Applications in Advanced DNA Sequencing Technologies

The evolution of DNA sequencing has been marked by innovations in chemistry and molecular biology that increase speed, throughput, and read length. Modified nucleotides, including derivatives of dHMUTP, are central to the development of these next-generation sequencing (NGS) and third-generation sequencing (TGS) platforms.

Development of HmdUTP-Derived Reversible Terminators

A cornerstone of many NGS platforms, such as Illumina's sequencing-by-synthesis (SBS) technology, is the use of reversible terminators. cd-genomics.compacb.com These are nucleotide analogs that have their 3'-hydroxyl group blocked by a removable chemical moiety. When a DNA polymerase incorporates a reversible terminator, DNA synthesis is temporarily halted. pacb.com After the incorporated nucleotide is identified (usually via a fluorescent tag attached to the base), the blocking group is chemically cleaved, regenerating the 3'-OH group and allowing the next cycle of incorporation to proceed. nih.gov

Reversible terminators can be classified into two main types:

3'-O-blocked terminators: A removable blocking group is attached to the oxygen of the 3'-OH group. pacb.com

3'-unblocked terminators: The terminating function is conferred by a bulky fluorescent group attached to the nucleobase, which sterically hinders the polymerase from adding the next nucleotide. This group is also cleavable. pacb.com

The structure of dHMUTP is amenable to conversion into a reversible terminator. The hydroxymethyl group on the uracil (B121893) base provides an ideal site for the attachment of a cleavable fluorophore. Concurrently, a removable blocking group, such as an azidomethyl or allyl group, could be attached to the 3'-OH group, creating a 3'-O-blocked reversible terminator. nih.gov The successful synthesis and polymerase incorporation of such a dHMUTP-derived terminator would allow for its integration into SBS workflows.

Enhancing Sequencing Read-Lengths and Accuracy through HmdUTP Analogs

Third-generation sequencing technologies, such as those from Pacific Biosciences (PacBio) and Oxford Nanopore Technologies (ONT), offer significantly longer read lengths than traditional NGS methods. oup.comneb.com However, a primary challenge has been their higher single-pass error rates. semanticscholar.orgmit.edu

PacBio SMRT Sequencing: This technology monitors a single DNA polymerase molecule as it synthesizes a complementary strand in real-time. The presence of a modified base on the template strand can alter the kinetics of the polymerase, such as the time between base incorporations. cd-genomics.comgenesilico.pl This kinetic information is used to detect epigenetic modifications directly. genesilico.pl

Oxford Nanopore Sequencing: This method passes a native DNA or RNA molecule through a protein nanopore and measures the resulting changes in ionic current. Different bases, including modified ones, create distinct disruptions in the current, allowing for sequence determination.

While not yet a standard application, dHMUTP analogs hold theoretical potential for enhancing these long-read technologies. For PacBio, a dHMUTP analog incorporated into a template could be engineered to produce a highly distinct and predictable kinetic signature, serving as a fiducial mark to improve sequence alignment or calibration. For nanopore sequencing, a dHMUTP analog could be designed to generate a unique current signal that is more easily distinguishable than the canonical bases, potentially improving the accuracy of basecalling algorithms, especially in homopolymer regions which are a known source of errors. semanticscholar.org The development of such analogs represents an active area of research aimed at overcoming the current limitations of long-read sequencing. mit.edu

Site-Directed Mutagenesis and Molecular Cloning with HmdUTP

Site-directed mutagenesis is a fundamental technique for studying gene and protein function by making specific, targeted changes to a DNA sequence. wikipedia.org One of the classic and highly efficient methods for introducing mutations relies on the ability to selectively degrade the original, non-mutated template DNA strand, leaving behind the newly synthesized, mutated strand.

The Kunkel method is a prime example of this strategy. cd-genomics.com In its traditional form, a plasmid template is grown in an E. coli strain that is deficient in the enzymes dUTPase (dut⁻) and uracil-DNA glycosylase (ung⁻). This causes the misincorporation of deoxyuridine triphosphate (dUTP) into the plasmid DNA in place of thymidine (B127349) triphosphate (dTTP). cd-genomics.com This uracil-containing single-stranded DNA is then used as a template for in vitro synthesis of the complementary strand using a mutagenic primer and standard dNTPs (containing thymine). The resulting heteroduplex DNA has one uracil-containing template strand and one thymine-containing mutated strand. When this plasmid is transformed into a wild-type (ung⁺) E. coli host, the uracil-DNA glycosylase enzyme recognizes and excises the uracil bases, leading to the degradation of the original template strand. wikipedia.org The mutated, thymine-containing strand is then replicated, resulting in a high frequency of mutant plasmids.

A similar and potent strategy can be employed using dHMUTP. The key to this approach is the existence of DNA glycosylase enzymes that can specifically recognize and excise 5-hydroxymethyluracil from DNA. The human enzyme Single-Strand-Selective Monofunctional Uracil-DNA Glycosylase (SMUG1) has been shown to efficiently excise 5-hydroxymethyluracil (hmU), in addition to other oxidized pyrimidines. nih.gov

The workflow for dHMUTP-based site-directed mutagenesis would be as follows:

Template Preparation: A plasmid template is amplified in vivo or in vitro using dHMUTP in place of or in addition to dTTP, resulting in a template strand containing hmU bases.

Mutagenic Synthesis: The hmU-containing template is used for in vitro synthesis of the new strand with a mutagenic primer and a standard dNTP mix (lacking dHMUTP). This creates a heteroduplex plasmid with a parental hmU-containing strand and a new, mutated, thymine-containing strand.

Selective Degradation: The heteroduplex DNA is treated in vitro with the SMUG1 enzyme. SMUG1 will recognize and remove the hmU bases from the template strand, creating abasic sites. These sites are then cleaved by an AP endonuclease, leading to the degradation of the original template.

Transformation: The remaining nicked, mutated strand is transformed into E. coli, where it is repaired and replicated, yielding a high proportion of clones containing the desired mutation.

Analytical Techniques for HmdUTP and Its Nucleic Acid Derivatives

The study of 5-Hydroxymethyl-2'-deoxyuridine-5'-triphosphate (HmdUTP) and its incorporation into nucleic acids necessitates advanced analytical methodologies for accurate separation, quantification, and characterization. This modified nucleotide triphosphate is a valuable tool in molecular biology for investigating fundamental processes such as DNA replication, repair, and epigenetic modifications. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), particularly when coupled as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are cornerstone techniques in this field. They provide the sensitivity and specificity required to detect HmdUTP and its corresponding nucleoside, 5-hydroxymethyl-2'-deoxyuridine (HmdU), within complex biological matrices and synthetic reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography is an essential technique for the analysis and purification of HmdUTP. Due to the highly polar and negatively charged nature of nucleotide triphosphates, Anion-Exchange HPLC (AX-HPLC) is a frequently employed method for assessing the purity of HmdUTP preparations. Commercial sources often specify a purity of ≥90% as determined by AX-HPLC. trilinkbiotech.com

Beyond purity assessment, HPLC is a critical step in the purification of HmdUTP following its chemical synthesis. For instance, after phosphorylation reactions to create the triphosphate moiety, HPLC is used to separate the target HmdUTP from starting materials and byproducts, ensuring a high-quality reagent for subsequent biochemical assays. The separation is based on the differential affinity of the negatively charged phosphate (B84403) groups for the positively charged stationary phase of the anion-exchange column.

Table 1: Representative HPLC Parameters for Nucleotide Triphosphate Analysis

Parameter Description Typical Conditions
Column Anion-Exchange (e.g., AX-HPLC) Strong or weak anion exchange columns are used to separate molecules based on their negative charges.
Mobile Phase Aqueous buffers with a salt gradient A gradient of increasing salt concentration (e.g., ammonium bicarbonate or potassium phosphate) is used to elute the nucleotides.
Elution Order Based on charge Monophosphates elute first, followed by diphosphates, and then triphosphates, which have the strongest interaction with the column.
Detector UV-Vis Detector Detection is typically performed at a wavelength of approximately 260-280 nm, where the pyrimidine base has maximum absorbance.
Quantification Peak Area Integration The concentration of HmdUTP is determined by comparing the integrated area of its chromatographic peak to that of known standards.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Characterization

Mass spectrometry provides highly specific identification of molecules based on their mass-to-charge ratio (m/z). When coupled with HPLC, the resulting LC-MS/MS technique offers exceptional sensitivity and selectivity for quantifying modified nucleotides and nucleosides within complex biological samples. uu.nlnih.gov While direct analysis of the triphosphate form can be challenging, LC-MS/MS is extensively used to quantify its corresponding deoxynucleoside, 5-hydroxymethyl-2'-deoxyuridine (HmdU), after its incorporation into DNA and subsequent enzymatic digestion. uu.nl

This approach is particularly valuable for monitoring the biochemical activity of enzymes that produce the 5-hydroxymethyluracil base in DNA, such as the J-binding proteins (JBPs). uu.nlnih.gov Researchers have developed highly sensitive LC-MS/MS methods to quantify the conversion of deoxythymidine (dT) to HmdU in oligonucleotides, providing a direct measure of enzyme function. uu.nl The methodology typically involves:

Sample Preparation: Enzymatic hydrolysis of DNA containing the modification to release the individual deoxynucleosides. uu.nl

Chromatographic Separation: Reversed-phase HPLC is used to separate the target HmdU from other endogenous deoxynucleosides.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of HmdU) and a specific product ion generated by its fragmentation, a combination that is unique to the target analyte, ensuring high specificity.

The development of such LC-MS/MS assays provides a robust tool for supporting biochemical studies of DNA modifying enzymes and is suitable for high-throughput screening of potential inhibitors. uu.nlnih.gov

Table 2: Illustrative LC-MS/MS Parameters for Modified Deoxynucleoside Analysis

Parameter Description Example Condition
Instrumentation HPLC system coupled to a triple quadrupole mass spectrometer Provides separation and highly selective, sensitive detection.
Ionization Source Electrospray Ionization (ESI) A soft ionization technique suitable for polar molecules like nucleosides; can be operated in positive or negative mode. uu.nlmdpi.com
Detection Mode Multiple Reaction Monitoring (MRM) Ensures specificity by monitoring a unique precursor ion → product ion transition for the analyte and internal standard.
Precursor Ion (Q1) Mass-to-charge ratio (m/z) of the target molecule For a related nucleoside, β-D-N4-hydroxycytidine, the [M+H]+ ion at 260.10 m/z was selected. mdpi.com
Product Ion (Q3) m/z of a specific fragment after collision-induced dissociation For β-D-N4-hydroxycytidine, a characteristic product ion was observed at 128.20 m/z. mdpi.com
Internal Standard A stable isotope-labeled version of the analyte or a related compound Used to correct for variations in sample processing and instrument response. Deoxycytidine (dC) has been used as an internal corrector. uu.nl

Future Research Directions and Emerging Paradigms in Hydroxymethyldeoxyuridine Triphosphate Studies

Discovery and Characterization of Novel Enzymes and Pathways Associated with HmdUTP Metabolism

A primary frontier in HmdUTP research is the comprehensive mapping of its metabolic pathways. While the generation of HmdU as a DNA lesion from thymine (B56734) oxidation is established, the specific enzymatic pathways for the synthesis, degradation, and salvage of HmdUTP remain largely uncharacterized. Future research will likely focus on several key areas:

Anabolic Pathways: Identifying the kinases responsible for phosphorylating the nucleoside (HmdU) to its mono-, di-, and triphosphate (HmdUTP) forms is a critical first step. It is plausible that existing cellular thymidine (B127349) kinases may perform this function with varying efficiency, but dedicated enzymes could also exist, particularly in organisms that use HmdU as a primary DNA base.

Catabolic Pathways: Understanding how cells clear HmdUTP from the deoxynucleoside triphosphate (dNTP) pool is crucial for preventing its unwanted incorporation into DNA. Research is needed to identify specific hydrolases or phosphatases that can degrade HmdUTP. These enzymes would act as a critical surveillance mechanism, sanitizing the dNTP pool to maintain genomic fidelity.

DNA Glycosylases and Repair Enzymes: Human cells possess repair mechanisms to remove HmdU from DNA, indicating the existence of specific DNA glycosylases that recognize and excise this base. nih.gov While some glycosylases that act on oxidized pyrimidines are known, future studies aim to identify all enzymes that target HmdU and characterize their specificity and efficiency. Understanding these repair pathways is fundamental to comprehending how cells mitigate the mutagenic potential of this lesion.

The discovery of these enzymes and pathways will not only illuminate the fundamental biochemistry of HmdUTP but also provide new targets for therapeutic intervention, particularly in contexts of oxidative stress and radiation-induced cellular damage.

Research Area Objective Potential Enzymes of Interest
Anabolism (Synthesis) Identify enzymes that phosphorylate HmdU to HmdUTP.Thymidine Kinases, Novel Nucleoside Kinases
Catabolism (Degradation) Discover enzymes that remove HmdUTP from the dNTP pool.dNTP Pyrophosphatases, Specific Hydrolases
DNA Repair Characterize enzymes that excise HmdU from the DNA backbone.Uracil-DNA Glycosylase (UDG) superfamily, Neil-like (NEIL) Glycosylases, SMUG1

Comprehensive Understanding of HmdU Biological Functions in Eukaryotic and Prokaryotic Genomes

The biological significance of HmdU appears to be dichotomous, varying dramatically between different domains of life and even between viruses and their hosts.

In certain bacteriophages, HmdU completely replaces thymine in the genome. nih.gov In this context, HmdU is not a lesion but a fundamental component of the genetic material, presumably conferring advantages such as resistance to host restriction enzymes. Future research will explore the evolutionary pressures that led to this substitution and investigate the specific DNA polymerases and binding proteins that have evolved to recognize and function with HmdU-containing DNA.

Conversely, in most prokaryotic and eukaryotic organisms, the presence of HmdU in DNA is detrimental.

In Prokaryotes: Studies in Salmonella typhimurium have shown that HmdU is highly mutagenic, capable of inducing base-pair substitutions and frameshift mutations. nih.gov This suggests that its presence disrupts the normal function of the replication machinery.

In Eukaryotes: In human cells, the incorporation of HmdU into DNA is recognized as damage. If the level of incorporation surpasses a certain threshold, it can trigger repair-induced cell death. nih.gov This cytotoxic effect underscores the importance of the cellular mechanisms that prevent its accumulation in the genome.

Future studies will aim to provide a more granular understanding of these functional differences. Key questions include how eukaryotic DNA polymerases interact with HmdUTP during replication, the precise structural perturbations caused by HmdU within the DNA double helix, and how these changes impact interactions with transcription factors and other DNA-binding proteins.

Development of Next-Generation Biotechnological Tools and Assays Based on HmdUTP

The unique properties of HmdUTP and HmdU create opportunities for the development of novel biotechnological tools and diagnostic assays.

One established application is the chemical synthesis of HmdUTP for use in site-directed mutagenesis studies. nih.gov By intentionally incorporating HmdU at specific locations in a DNA sequence, researchers can investigate the downstream consequences of this lesion, including its effects on replication, transcription, and DNA repair.

Future developments are anticipated in the following areas:

Advanced Detection Assays: Current methods for detecting HmdU, such as gas chromatography-negative chemical ionization-mass spectrometry (GC-NCI-MS), are sensitive but can be complex. nih.gov There is a need for more accessible, high-throughput assays. Potential avenues include the development of monoclonal antibodies specific to HmdU for use in immunoassays or the engineering of a specific DNA glycosylase as a molecular probe for affinity-based detection methods.

DNA Labeling and Sequencing: HmdUTP could potentially be used as a substrate for DNA polymerases in specialized labeling applications. If polymerases can incorporate it, the hydroxymethyl group could serve as a chemical handle for attaching fluorescent dyes or other reporter molecules, analogous to techniques using aminoallyl-dUTP.

Polymerase Activity Studies: HmdUTP can serve as a valuable tool for dissecting the mechanisms of DNA polymerase fidelity and lesion bypass. nih.gov Studying how different polymerases select, insert, and extend from HmdU provides insight into their active site geometry and proofreading capabilities.

Tool/Assay Type Potential Application Principle
Site-Directed Lesion Studies Investigating the biological impact of HmdU at specific genomic loci.Chemical synthesis of HmdUTP and its incorporation into DNA templates. nih.gov
Immuno-based Assays High-throughput quantification of HmdU in biological samples.Development of monoclonal antibodies that specifically bind to HmdU.
Enzyme-based Probes Sensitive detection and mapping of HmdU in DNA.Using an engineered DNA glycosylase with high affinity for HmdU as a probe.
DNA Polymerase Studies Characterizing the fidelity and proofreading of DNA polymerases.Using HmdUTP as a substrate to measure incorporation efficiency and error rates.

Further Mechanistic Dissection of HmdUTP-Associated DNA Integrity and Cellular Homeostasis

Maintaining cellular homeostasis requires a stable genome, a condition that is threatened by both endogenous and exogenous sources of DNA damage. The balance of the cellular dNTP pool is critical for ensuring the fidelity of DNA replication and repair. nih.govnih.gov An imbalance or the presence of modified nucleotides like HmdUTP can severely disrupt this equilibrium.

Future research in this area will focus on several key mechanistic questions:

Impact on DNA Polymerase Fidelity: The presence of HmdUTP in the nucleotide pool creates a risk of its misincorporation in place of dTTP. High dNTP concentrations are known to reduce the fidelity of DNA polymerase proofreading. nih.gov It is crucial to quantify how the presence of HmdUTP affects the error rate of various replicative and repair polymerases and their ability to proofread and remove a mis-inserted HmdU.

Replication Fork Stalling and Collapse: Unrepaired DNA lesions can act as obstacles that cause the DNA replication machinery to stall. psu.edu Prolonged stalling can lead to the collapse of the replication fork, the formation of double-strand breaks, and significant genomic instability. A critical area of investigation is to determine the extent to which HmdU in the template strand causes replication forks to stall and the mechanisms cells use to restart replication.

Cellular Response and Cytotoxicity: The incorporation of HmdU into DNA triggers a cellular response that can culminate in cell death. nih.gov This is likely a protective mechanism to eliminate cells with potentially catastrophic levels of DNA damage. A deeper understanding of the signaling pathways that are activated by the presence of HmdU—from damage recognition to the activation of repair pathways and, ultimately, apoptosis—is needed. This knowledge could be harnessed to modulate cellular sensitivity to radiation and certain chemotherapeutic agents.

Ultimately, a thorough understanding of how HmdUTP perturbs DNA integrity and cellular homeostasis will provide critical insights into the molecular basis of mutagenesis, carcinogenesis, and the cellular response to oxidative stress.

Q & A

Q. How can transcriptomic or metabolomic data be integrated to elucidate this compound’s role in nucleotide stress responses?

  • Answer : Multi-omics pipelines (e.g., WGCNA for co-expression networks) to link this compound exposure to pathways like purine/pyrimidine metabolism or ROS scavenging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.